

# InChlKey and SMILES for 7-Methoxy-3-methylquinoline-2-thiol.

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Compound of Interest

7-Methoxy-3-methylquinoline-2thiol

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## Technical Guide: 7-Methoxy-3-methylquinoline-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific chemical entity, **7-Methoxy-3-methylquinoline-2-thiol**, is not registered in major public chemical databases such as PubChem. Consequently, no specific experimental data, including InChIKey, SMILES, quantitative metrics, or detailed biological pathways, for this exact compound could be retrieved. The following guide provides information on the synthesis of the parent quinoline-2-thiol scaffold and the biological activities of structurally similar methoxy-methyl-quinoline derivatives to serve as a reference for researchers interested in this chemical class.

### **Chemical Identifiers of a Related Precursor**

Given the absence of data for the target compound, the identifiers for a plausible precursor, 7-Methoxy-2-methylquinoline, are provided as a reference point.



Identifier	Value	
IUPAC Name	7-methoxy-2-methylquinoline	
SMILES	CC1=NC2=C(C=C1)C=CC(=C2)OC	
InChIKey	QEVADHKTNBIYSD-UHFFFAOYSA-N	
Molecular Formula	C11H11NO	
Molecular Weight	173.21 g/mol	

# Quantitative Data on Structurally Related Quinoline Derivatives

While no quantitative data exists for **7-Methoxy-3-methylquinoline-2-thiol**, the following table summarizes the biological activities of various methoxy- and methyl-substituted quinoline analogs, illustrating the potential therapeutic relevance of this structural class.



Compound Name	Assay Type	Target/Organism	Result (IC <sub>50</sub> / MIC)
2-Chloro-8-methoxy- 5-methyl-5H- indolo[2,3-b]quinoline	Cytotoxicity	HCT116 (Colon Cancer)	0.35 μM[1]
2-Chloro-8-methoxy- 5-methyl-5H- indolo[2,3-b]quinoline	Cytotoxicity	Caco-2 (Colon Cancer)	0.54 μM[1]
8-Methoxy-2,5- dimethyl-5H- indolo[2,3-b]quinoline	Cytotoxicity	HCT116 (Colon Cancer)	0.33 μM[2]
8-Methoxy-2,5- dimethyl-5H- indolo[2,3-b]quinoline	Cytotoxicity	Caco-2 (Colon Cancer)	0.51 μM[2]
8-methoxy-4-methyl- 2-amino-(3'-chloro-2'- oxo-4'-(4- chlorophenyl)-1'- azetidinyl)quinoline	Antibacterial	S. aureus	3.125 μg/mL[3]
8-methoxy-4-methyl- 2-amino-(3'-chloro-2'- oxo-4'-(4- chlorophenyl)-1'- azetidinyl)quinoline	Antibacterial	B. subtilis	6.25 μg/mL[3]
8-methoxy-4-methyl- 2-amino-(3'-chloro-2'- oxo-4'-(4- chlorophenyl)-1'- azetidinyl)quinoline	Antibacterial	E. coli	6.25 μg/mL[3]

# Experimental Protocols: Synthesis of Quinoline-2-thiol Derivatives

### Foundational & Exploratory





The synthesis of quinoline-2-thiols (which exist in tautomeric equilibrium with quinoline-2(1H)-thiones) can be achieved through several established methods. Below are detailed protocols generalized from the literature.

#### Method 1: From a 2-Chloroquinoline Precursor

This method involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile.

- Step 1: Synthesis of 2-Chloro-7-methoxy-3-methylquinoline:
  - o The synthesis of a substituted 2-chloroquinoline can be achieved from a corresponding quinolin-2-one. A mixture of 7-methoxy-3-methylquinolin-2(1H)-one (1 eq.) and phosphorus oxychloride (POCl₃, 3-5 eq.) is heated, typically at 80-110°C, for several hours until the reaction is complete (monitored by TLC).
  - After cooling, the reaction mixture is carefully poured onto crushed ice to hydrolyze the excess POCl₃.
  - The aqueous solution is neutralized with a base (e.g., NaHCO₃ or K₂CO₃) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
  - The organic layers are combined, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure to yield the crude 2-chloroquinoline derivative, which can be purified by column chromatography or recrystallization.
- Step 2: Thionation to form 7-Methoxy-3-methylquinoline-2-thiol:
  - The 2-chloro-7-methoxy-3-methylquinoline (1 eq.) is dissolved in a suitable solvent such as ethanol or DMF.
  - A sulfur source, such as sodium hydrosulfide (NaSH) or thiourea (CS(NH<sub>2</sub>)<sub>2</sub>), is added to the solution. When using thiourea, a subsequent hydrolysis step is required.
  - The reaction mixture is heated to reflux for several hours. The progress is monitored by TLC.



- Upon completion, the mixture is cooled, and the solvent is often removed in vacuo. The
  residue is then dissolved in water and acidified (e.g., with acetic acid or dilute HCl) to
  precipitate the thiol product.
- The solid product is collected by filtration, washed with water, and dried to yield 7-Methoxy-3-methylquinoline-2-thiol.

Method 2: From a Quinoline N-Oxide Precursor

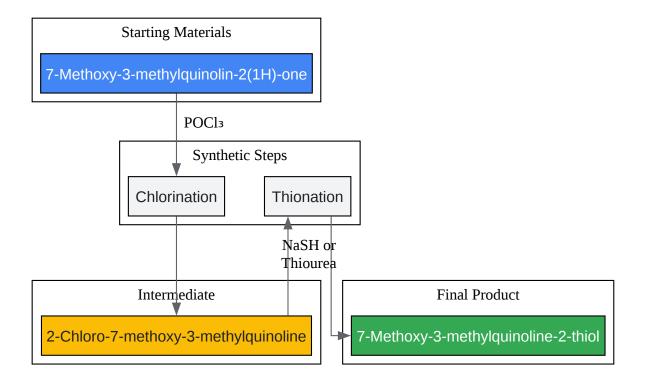
A modern approach involves the deoxygenative C-H functionalization of a quinoline N-oxide.[4]

- Step 1: N-Oxidation of 7-Methoxy-3-methylquinoline:
  - 7-Methoxy-3-methylquinoline is dissolved in a solvent like chloroform or acetic acid.
  - An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise.
  - The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
  - The mixture is then worked up, typically by neutralizing the acid and extracting the N-oxide product.
- Step 2: Deoxygenative C-H/C-S Functionalization:
  - The 7-methoxy-3-methylquinoline N-oxide (1 eq.) is dissolved in a solvent like acetonitrile.
  - Thiourea (approx. 2 eq.) is added, followed by the slow addition of an activator such as triflic anhydride (Tf<sub>2</sub>O, approx. 2 eq.) at 0°C.[4]
  - The reaction is allowed to warm to room temperature and stirred until completion.
  - The reaction is quenched, and the product is extracted and purified, yielding the desired quinoline-2-thione.[4]

## **Mandatory Visualizations**



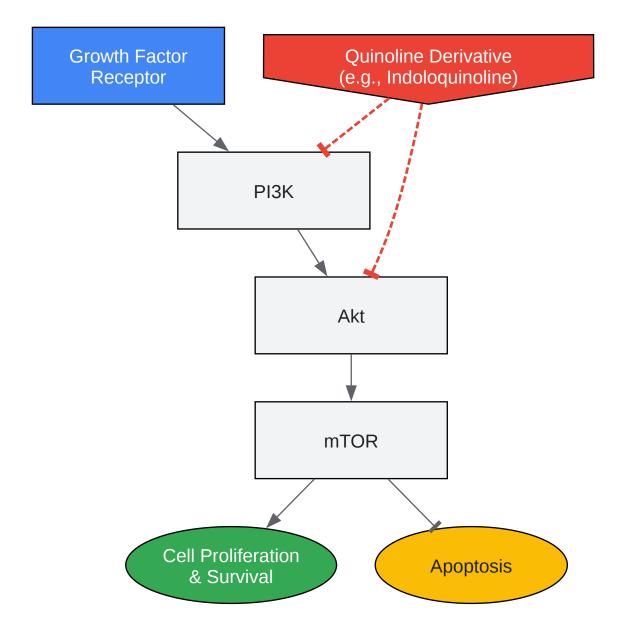
The following diagrams illustrate a potential synthetic workflow for the target compound class and a biological pathway known to be modulated by structurally related quinoline derivatives.



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Caption: General synthetic workflow for quinoline-2-thiols from a quinolin-2-one precursor.





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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by related quinoline compounds.[2] [5]

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